molecular formula C14H18N2OS B2422556 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea CAS No. 2034228-44-7

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea

Cat. No.: B2422556
CAS No.: 2034228-44-7
M. Wt: 262.37
InChI Key: MUSXNCJQUYZSGK-UHFFFAOYSA-N
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Description

1-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-ethylurea is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzothiophene core, a privileged scaffold in pharmacology known for its diverse biological activities, fused with a urea functional group. The urea moiety is inherent to numerous bioactive compounds and is a key functional group in modern drug discovery due to its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and optimizing drug-like properties . Compounds containing the benzothiophene structure have been investigated for a wide range of therapeutic applications, including potential use as antiseizure and antinociceptive (pain-blocking) agents, as evidenced by recent studies on related chemical structures . Furthermore, urea-benzothiazole hybrids, which are structurally related, have demonstrated importance as therapeutic agents and are found in commercial fungicides and herbicides, highlighting the research utility of such fused heterocyclic systems . This combination of structural features makes this compound a valuable building block for researchers developing new bioactive molecules. It is suitable for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of more complex target compounds. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-3-15-14(17)16-10(2)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9-10H,3,8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSXNCJQUYZSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(C)CC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclization of 2-(Methylthio)phenylacetylenes

The construction of the benzothiophene nucleus is optimally achieved via palladium-catalyzed cyclocarbonylation reactions. As demonstrated by, 2-(methylthio)phenylacetylene derivatives undergo intramolecular S-cyclization under 40 atm of CO–air (4:1) in methanol at 80°C, facilitated by PdI₂ (5 mol%) and KI (5 equiv). This method selectively yields benzothiophene-3-carboxylates with up to 80% isolated yield after 24 hours. For the target compound, substituting the ester group with a propan-2-ylamine requires post-cyclization modifications:

  • Reductive Amination : Reduction of a ketone intermediate (e.g., 3-acetylbenzothiophene) using sodium cyanoborohydride in the presence of ammonium acetate.
  • Nucleophilic Displacement : Reaction of 3-bromobenzothiophene with 1-amino-2-propanol under basic conditions, followed by dehydroxylation.

Critical parameters include solvent choice (BmimBF₄ enhances catalyst recyclability) and CO pressure, which influences cyclization efficiency.

Alkylation and Amination of Benzothiophene-3-carboxylic Acid Derivatives

An alternative route involves functionalizing preformed benzothiophene-3-carboxylic acids. For example:

  • Esterification : Conversion to methyl benzothiophene-3-carboxylate using thionyl chloride and methanol.
  • Grignard Reaction : Treatment with methylmagnesium bromide to form 3-(2-hydroxypropyl)benzothiophene.
  • Mitsunobu Reaction : Conversion of the alcohol to an azide using diphenylphosphoryl azide (DPPA), followed by Staudinger reduction to the amine.

This three-step sequence achieves ~65% overall yield but requires stringent anhydrous conditions.

Urea Formation Methodologies

Isocyanate Coupling with Amines

The most direct urea synthesis involves reacting 1-(1-benzothiophen-3-yl)propan-2-amine with ethyl isocyanate. As per, phenyl isocyanates react with propargylamines in dichloromethane (DCM) at room temperature, yielding ureas within 1 hour (80–90% yield). Key considerations:

  • Solvent : DCM or THF minimizes side reactions.
  • Base : Triethylamine (1.2 equiv) scavenges HCl generated during the reaction.
  • Stoichiometry : A 1:1.2 ratio of amine to isocyanate ensures complete conversion.

For the target compound, ethyl isocyanate (0.5 mmol) is added dropwise to a stirred solution of the amine (0.42 mmol) in DCM at 0°C, followed by warming to 25°C for 12 hours.

Carbodiimide-Mediated Coupling

As an alternative to isocyanates, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) facilitate urea formation between amines and carboxylic acids. However, this method necessitates:

  • Activation : Conversion of ethylamine to ethylcarbamic acid using phosgene equivalents (e.g., triphosgene).
  • Coupling : Reaction with 1-(1-benzothiophen-3-yl)propan-2-amine in the presence of DCC and 4-dimethylaminopyridine (DMAP).

While this route avoids handling toxic isocyanates, it suffers from lower yields (50–60%) due to competing hydrolysis.

Optimization of Reaction Conditions

Catalytic System Recycling

The PdI₂/KI system in BmimBF₄–MeOH (3:1) allows five recycles without significant activity loss, reducing catalyst costs by 40%. After extraction with diethyl ether, the ionic liquid phase retains >95% of Pd species, confirmed by ICP-OES.

Temperature and Pressure Effects

  • Cyclization : Increasing temperature from 80°C to 100°C improves conversion from 75% to 91% but promotes maleic diester byproducts.
  • CO Pressure : Substrate conversion correlates linearly with CO pressure up to 40 atm, beyond which marginal gains occur.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability
Pd-catalyzed cyclization + isocyanate coupling 72 98.5 High
Alkylation/amination + DCC coupling 58 95.2 Moderate
Grignard/Mitsunobu + isocyanate 65 97.8 Low

Key Findings :

  • The Pd-mediated route offers the best balance of yield and scalability.
  • Isocyanate coupling outperforms carbodiimide methods in efficiency.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, ArH), 7.44–7.32 (m, 3H, ArH), 4.91 (s, 1H, NH), 3.21 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.41 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • LC-MS : m/z 290.4 [M + H]⁺, consistent with the molecular formula C₁₅H₁₈N₂OS.

Purity Assessment

Column chromatography (hexane/EtOAc 95:5) achieves >98% purity, validated by HPLC (C18 column, 70:30 H₂O/MeCN).

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[b]thiophen-2-yl)-3-ethylurea: Similar structure but with a different position of the benzo[b]thiophene ring.

    1-(Benzo[b]thiophen-3-yl)propan-2-ylamine: Lacks the urea group, leading to different chemical properties.

    1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea is unique due to its specific substitution pattern and the presence of both the benzo[b]thiophene and urea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound features a benzothiophene moiety, which is known for its diverse biological activities. The structure can be represented as follows:

C13H17N2S\text{C}_{13}\text{H}_{17}\text{N}_{2}\text{S}

This compound's unique structure contributes to its interactions with various biological targets.

Research indicates that compounds with a benzothiophene backbone often exhibit interactions with multiple biological pathways. The following mechanisms have been identified for this compound:

  • PPAR Activation : Benzothiophene derivatives have shown the ability to activate peroxisome proliferator-activated receptors (PPARs), which play critical roles in lipid metabolism and glucose homeostasis .
  • Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular systems .

Anticancer Properties

Recent studies have explored the anticancer potential of benzothiophene derivatives. For instance, one study demonstrated that related compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Benzothiophene derivatives have also been investigated for their neuroprotective effects. In vitro assays indicated that they could reduce neuronal cell death induced by oxidative stress .

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of similar benzothiophene compounds. The results showed that these compounds significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of benzothiophene derivatives in a model of neurodegeneration. The results indicated that treatment with these compounds led to a significant reduction in markers of oxidative stress and improved neuronal survival rates .

Data Table: Biological Activities of this compound

Activity TypeMechanismReference
AnticancerInduces apoptosis
NeuroprotectionReduces oxidative stress
PPAR ActivationModulates lipid metabolism

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea?

  • Methodology :

  • Step 1 : Start with 1-benzothiophen-3-ylpropane-2-amine as the core intermediate. React this with ethyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or THF) under nitrogen atmosphere.
  • Step 2 : Use triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity via 1H^1H-NMR (e.g., benzothiophene protons at δ 7.2–7.8 ppm) .

Q. How can spectroscopic data resolve ambiguities in the structural confirmation of this compound?

  • Key Techniques :

  • 1H^1H-NMR : Identify urea NH protons (δ 4.5–5.5 ppm, broad) and ethyl group protons (δ 1.0–1.3 ppm for CH3_3, δ 3.2–3.5 ppm for CH2_2) .
  • IR Spectroscopy : Detect urea carbonyl stretch (~1640–1680 cm1^{-1}) and benzothiophene C-S vibrations (~650–750 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C14_{14}H16_{16}N2_2OS: 276.1) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Approach :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. For example, simulate the nucleophilic attack of the amine on ethyl isocyanate to assess steric/electronic effects .
  • Solvent Screening : Apply COSMO-RS models to predict solvent polarity effects on reaction yield .
  • Case Study : Computational studies on analogous urea derivatives (e.g., 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea) suggest toluene as optimal for minimizing side reactions .

Q. What strategies address contradictions in biological activity data for benzothiophene-containing ureas?

  • Data Reconciliation Framework :

  • Step 1 : Validate assay conditions (e.g., pH, temperature, solvent) using standardized protocols (e.g., OECD guidelines).
  • Step 2 : Compare IC50_{50} values across multiple cell lines to rule out cell-specific artifacts.
  • Step 3 : Cross-reference with structural analogs (e.g., 1-cyclohexyl-3-ethylthiourea) to isolate benzothiophene-specific effects .
    • Example : Inconsistent cytotoxicity data for 1-benzothiophene derivatives may arise from differential solubility; use DLS (dynamic light scattering) to quantify aggregation .

Q. How can reaction engineering improve scalability of this compound’s synthesis?

  • Process Design :

  • Continuous Flow Reactors : Optimize residence time and temperature for the urea bond formation step (e.g., 50°C, 30 min) to enhance reproducibility .
  • In-line Analytics : Integrate FTIR or Raman probes for real-time monitoring of intermediate concentrations .
  • Case Study : Pilot-scale synthesis of 1-allyl-3-cyclohexylthiourea achieved 85% yield using microreactor technology .

Methodological Challenges and Solutions

Q. What are the limitations of traditional purification methods for this compound?

  • Issue : Co-elution of byproducts (e.g., unreacted amine) during column chromatography.
  • Solution :

  • 2D-LC/MS : Combine reverse-phase and ion-exchange chromatography for higher resolution .
  • Crystallization Additives : Use seeding agents (e.g., urea derivatives with similar crystal lattices) to improve crystal purity .

Q. How can AI-driven tools predict novel derivatives with enhanced properties?

  • Workflow :

  • Generative Models : Train graph neural networks (GNNs) on PubChem data to propose derivatives with modified benzothiophene substituents .
  • ADMET Prediction : Use platforms like SwissADME to filter candidates for solubility (>1 mg/mL) and CYP450 inhibition risks .

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